[1-[4-(2-Thienyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride - 1426290-99-4

[1-[4-(2-Thienyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride

Catalog Number: EVT-1736905
CAS Number: 1426290-99-4
Molecular Formula: C9H13Cl2N3S
Molecular Weight: 266.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-({[2-Amino-3-(4-carbamoyl-2,6-dimethyl-phenyl)-propionyl]-[1-(4-phenyl-1H-imidazol-2-yl)-ethyl]-amino}-methyl)-2-methoxy-benzoic acid

  • Compound Description: This compound is a novel crystal of a zwitterion. The provided abstract focuses on the methods of making this zwitterion. [, , , , , ]
  • Relevance: This compound, like [1-[4-(2-Thienyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride, contains a 1H-imidazol-2-yl group as part of its structure. The variations between the two structures lie in the substituents attached to this core group. [, , , , , ]

N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide

  • Compound Description: This compound represents a novel 2-substituted 5-nitroimidazole derivative. The research highlighted in the abstract focuses on a new synthetic method using TDAE to achieve this substitution. []

{tris((1H-benzo[d]imidazol-2-yl)methyl)amine-κ4N,N′,N′′,N′′′}-(succinato-κ2O,O′)nickel(II) – methanol (1/4)

  • Compound Description: This paper details the crystal structure of this nickel(II) complex as determined by X-ray diffraction at 111.9 K. []
  • Relevance: While this compound incorporates a benzimidazole structure, it differs significantly from [1-[4-(2-Thienyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride in its overall structure and complexity, especially due to the presence of the nickel(II) complex and the absence of a thienyl group. []

N-(3-((4-(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide Derivatives

  • Compound Description: This research focuses on the design, synthesis, and antibacterial activity of a series of these amide derivatives. The synthesis process involves several steps and utilizes various catalysts. []

4-(2-(4,5-Dimethyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazol-1-yl)ethyl)morpholine (DMTPM)

  • Compound Description: This compound was synthesized using a one-pot multicomponent approach, and its molecular structure was characterized using various spectroscopic techniques. The paper focuses on the synthesis, crystal structure, and DFT studies of DMTPM. []

((1S)-1-(((2S)-2-(5-(4′-(2-((2S)-1-((2S)-2-((Methoxycarbonyl)amino)-3-methylbutanoyl)-2-pyrrolidinyl)-1H-imidazol-5-yl)-4-biphenylyl)-1H-imidazol-2-yl)-1-pyrrolidinyl)carbonyl)-2-methylpropyl) carbamate dihydrochloride

  • Compound Description: This research centers on a specific crystalline form (N-2 form) of the dihydrochloride salt of this compound, its characterization parameters, and its potential use in treating Hepatitis C. [, ]

5-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine (tizanidine)

  • Compound Description: This paper analyzes the crystal structure of tizanidine, a muscle relaxant, which exists as two independent molecules in the asymmetric unit. []
  • Compound Description: This research presents the crystal structure of this compound, highlighting its intermolecular hydrogen bonding patterns. []
  • Relevance: The compound exhibits structural similarity to [1-[4-(2-Thienyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride through its 4,5-dihydro-1H-imidazol-2-yl group. The key difference lies in the substitution at the nitrogen atom of the imidazoline ring, with the related compound having a 4-chlorophenyl group instead of a thienyl-imidazole moiety. []

5-(1-(Substituted phenyl)-4,5-diphenyl-1H-imidazol-2-yl)-4-methylthiazole Derivatives

  • Compound Description: This study focuses on the ultrasound-assisted synthesis of ten novel derivatives of this compound using a ceric ammonium nitrate catalyst. []
  • Compound Description: This paper describes the crystal structure of the dibromidomercury(II) complex of the title compound, revealing its tetrahedral coordination geometry and intermolecular hydrogen bonding interactions. []
  • Relevance: The compound exhibits a structural relationship to [1-[4-(2-Thienyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride through its 1H-imidazol-1-yl group, a common pharmacophore in various bioactive molecules. The key difference lies in the presence of a benzimidazole ring and a propylamine linker in the related compound, compared to the thienyl-imidazole moiety and ethylamine group in the target compound. []
  • Compound Description: The paper presents the crystal structure of this compound, emphasizing the planar nature of the benzothiazole and imidazole rings and the chair conformation of the piperidine ring. []

(2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-piperidin-4-yl-1H-imidazol-1-yl}ethyl)dimethylamine

  • Compound Description: The paper describes an efficient eight-step synthesis for this compound, starting from oxoacetic acid monohydrate. []
  • Compound Description: The paper focuses on the crystal structure of this nickel(II) complex, highlighting its triclinic crystal system and the presence of various hydrogen bonding interactions. []
  • Relevance: While this compound contains a benzimidazole structure, its complex structure with a nickel(II) center and pyridine-2-carboxamide ligand significantly differentiates it from [1-[4-(2-Thienyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride. []

2-(1-(4-Chlorophenyl)ethyl)-1-(2-(diethylamino)ethyl)-1H-benzo[d]imidazol-5-amine

  • Compound Description: This research details the synthesis of this novel compound. The structure is confirmed through IR, NMR, and mass spectrometry. []
  • Relevance: While both this compound and [1-[4-(2-Thienyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride belong to the imidazole class, the former incorporates a benzo[d]imidazole core with additional substituents like a chlorophenyl and a diethylaminoethyl group, making it structurally distinct from the target compound. []

4-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine and its Solvates

  • Compound Description: This study details the synthesis and structural analysis of this compound. Molecular docking studies were performed to predict its anti-hepatitis B activity, which was subsequently confirmed in vitro. []
  • Relevance: The compound shares the 1H-benzo[d]imidazol-2-yl group with [1-[4-(2-Thienyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride, highlighting a common structural motif. The main difference lies in the presence of a 1-phenyl-1H-1,2,3-triazol-5-amine moiety attached to the benzimidazole ring, which is absent in the target compound. []

Poly[chlorido-μ2-chlorido-(μ2-1-[(2-ethyl-4-methyl-1H-imidazol-1-yl)methyl]-1H-benzotriazole-κN:N’)cadmium(II)]

  • Compound Description: This research focuses on characterizing the crystal structure of this cadmium(II) complex, emphasizing its polymeric nature and bridging chloride ligands. []
  • Relevance: Although this compound and [1-[4-(2-Thienyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride both contain an imidazole ring, the similarities are limited. The cadmium(II) complex with its benzotriazole moiety, polymeric structure, and chloride ligands distinguishes it significantly from the target compound. []

Ethyl 2-[(4Z)-(6-hydroxynaphthalen-2-yl)methylene]-2-methyl-5-oxo-4,5-dihydro-1H-imidazol-1-yl]acetate

  • Compound Description: This study investigates a synthetically modified green fluorescent protein (GFP) chromophore derivative. It explores the compound's crystal structure and spectral properties. []
  • Compound Description: The paper reports the crystal structure of this compound, highlighting the near-perpendicular orientation between the imidazole and dihydropyridine rings. It also describes the disorder observed in the propyl and one of the ethyl groups. []
  • Compound Description: This paper focuses on the synthesis and characterization of a series of N-(2-(1-R-1H-benzo[d]imidazol-2-yl)quinolin-8-yl)-2-R(1)-4-R(2)-benzamide derivatives and their corresponding nickel complexes. It also investigates their use as catalysts in ethylene oligomerization. []

(E)-5-((E)-(1H-benzo[d]imidazol-2-yl)diazenyl)-N-(4-(dimethylamino)benzylidene)-2-amine-4,6-dimethylpyridine and its Metal Complexes

  • Compound Description: This research explores a series of Ni(II), Pd(II), and Pt(IV) complexes synthesized from this new heterocyclic azo-Schiff base ligand. The compounds were characterized, and their antimicrobial and anticancer activities were evaluated. [, ]
  • Compound Description: This study describes the synthesis and characterization of this novel compound. It also reports on the compound's antimicrobial activity against various Gram-positive, Gram-negative, and fungal organisms. []
  • Compound Description: This paper focuses on the crystal structure of this palladium(II) complex, describing its orthorhombic crystal system and key bond lengths and angles. []
  • Compound Description: This study analyzes the crystal structure of this compound, highlighting the envelope conformation of the cyclohexanone ring and the intermolecular hydrogen bonding patterns observed in the crystal lattice. []
  • Compound Description: This research focuses on the formation and determination of GS(CIE), a novel metabolite of L-histidine, in tissue extracts from sunlight-irradiated rats using capillary electrophoresis and mass spectrometry. [, ]
  • Compound Description: This paper investigates the synthesis and biological evaluation of a series of 2-(nitroo xyethyl)-4-(2-(substituted phenyl)-4-(substituted phenyl)-1H-imidazol-1-yl)benzoate derivatives as potential anti-inflammatory, analgesic, and nitric oxide-releasing agents. []
  • Compound Description: This research explores the synthesis and evaluation of N-acyl prodrug derivatives of compound 1, a cardiotonic agent, to improve its oral bioavailability. The study highlights the improved stability and bioavailability of these prodrugs compared to the parent compound. []
  • Compound Description: This study focuses on designing, synthesizing, and evaluating a new series of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-linked sulfonamide derivatives for their anticancer activity, particularly their inhibitory effects on V600EBRAF. The research highlights the significant growth inhibition exhibited by these derivatives against various cancer cell lines. []

S-[2-carboxy-1-(1H-imidazol-4-yl)ethyl]-3-thiolactic acid (CIE-TL)

  • Compound Description: This study details the isolation and characterization of CIE-TL, a new metabolite of histidine, from human urine. It also describes the formation of CIE-TL from its precursor S-[2-carboxy-1-(1H-imidazol-4-yl)ethyl]cysteine (CIE-Cys) through enzymatic degradation. []

[3-(1-(1H-imidazol-4-yl)ethyl)-2-methylphenyl] Ester Prodrugs of Methanol

  • Compound Description: These prodrugs are designed for treating retinal diseases or reducing intraocular pressure. The research highlights their synthesis, use as pharmaceuticals, and the preparation of pharmaceutical compositions containing these prodrugs. [, , ]

[2-(Imidazol-4-yl)ethylamine]-([2-(imidazol-4-yl)ethyl][(1-methyl-imidazol-2-yl)methyl]amine)copper(II) diperchlorate

  • Compound Description: This research examines the crystal structure of this mononuclear copper(II) complex. It details the square-pyramidal geometry around the copper center and the coordination of the histamine and the new tridentate ligand. []

Properties

CAS Number

1426290-99-4

Product Name

[1-[4-(2-Thienyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride

IUPAC Name

1-(5-thiophen-2-yl-1H-imidazol-2-yl)ethanamine;dihydrochloride

Molecular Formula

C9H13Cl2N3S

Molecular Weight

266.19 g/mol

InChI

InChI=1S/C9H11N3S.2ClH/c1-6(10)9-11-5-7(12-9)8-3-2-4-13-8;;/h2-6H,10H2,1H3,(H,11,12);2*1H

InChI Key

GZTWVNXQMPIGJH-UHFFFAOYSA-N

SMILES

CC(C1=NC=C(N1)C2=CC=CS2)N.Cl.Cl

Canonical SMILES

CC(C1=NC=C(N1)C2=CC=CS2)N.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.